

# A Comparative Guide to TD-004: An Investigational ALK-Targeting PROTAC

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | TD-004   |           |
| Cat. No.:            | B1193785 | Get Quote |

This guide provides a comparative analysis of the preclinical data for **TD-004**, an investigational anaplastic lymphoma kinase (ALK) targeting Proteolysis Targeting Chimera (PROTAC), with other ALK inhibitors and PROTACs. The content is intended for researchers, scientists, and drug development professionals to offer an objective overview based on available experimental data.

## Introduction to ALK and the PROTAC Approach

Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when genetically altered, can act as an oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC). While small-molecule ALK inhibitors have shown clinical efficacy, the development of drug resistance remains a significant challenge.

PROTACs represent a novel therapeutic modality that, instead of merely inhibiting a target protein, induces its degradation. These heterobifunctional molecules consist of a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. This proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.

**TD-004** is a preclinical PROTAC that utilizes the ALK inhibitor ceritinib as its targeting ligand and recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of ALK fusion proteins.[1][2]





## **Comparative Preclinical Data**

The following tables summarize the available preclinical data for **TD-004** and selected alternative ALK-targeting agents. It is important to note that the data presented are from different studies and may not be directly comparable due to variations in experimental conditions.

**Table 1: In Vitro Activity of ALK-Targeting PROTACs** 



| Compo         | Targetin<br>g<br>Ligand | E3<br>Ligase<br>Ligand | Cell<br>Line     | IC50<br>(μM)      | DC50<br>(nM) | Dmax<br>(%)                                            | Source(<br>s) |
|---------------|-------------------------|------------------------|------------------|-------------------|--------------|--------------------------------------------------------|---------------|
| TD-004        | Ceritinib               | VHL                    | SU-DHL-          | 0.058             | -            | >90 (at 1<br>μM)                                       | [1][2]        |
| H3122         | 0.18                    | -                      | ~90 (at 1<br>μΜ) | [1][2]            |              |                                                        |               |
| MS4077        | Ceritinib               | Cereblon               | SU-DHL-          | -                 | 3            | -                                                      | _             |
| NCI-<br>H2228 | -                       | mid-<br>nanomol<br>ar  | -                |                   |              |                                                        | -             |
| MS4078        | Ceritinib               | Cereblon               | SU-DHL-          | -                 | 11           | -                                                      |               |
| NCI-<br>H2228 | -                       | mid-<br>nanomol<br>ar  | -                |                   |              |                                                        |               |
| В3            | Ceritinib<br>(LDK378)   | Cereblon               | H3122            | -                 | -            | Concentr<br>ation-<br>depende<br>nt<br>degradati<br>on | [3][4]        |
| 4B            | Ceritinib               | Thalidom<br>ide        | Karpas<br>299    | 3.11 ±<br>0.08 nM | 119.33       | 97.1                                                   | [5]           |
| PROTAC<br>-7  | Alectinib               | Cereblon               | H3122            | 62 nM             | 27           | -                                                      | [6]           |

- IC50: Half-maximal inhibitory concentration for cell proliferation.
- DC50: Half-maximal degradation concentration.



- Dmax: Maximum percentage of protein degradation.
- Data for MS4077 and MS4078 are from studies that did not directly report IC50 values in the same format.

**Table 2: In Vivo Antitumor Activity of TD-004** 

| Compound | Cancer Model    | Dosing                             | Outcome                                                              | Source(s) |
|----------|-----------------|------------------------------------|----------------------------------------------------------------------|-----------|
| TD-004   | H3122 xenograft | 58 mg/kg, IP,<br>daily for 14 days | Significant reduction in tumor volume without affecting body weight. | [1][2]    |

**Table 3: Clinical Efficacy of Approved ALK Inhibitors (for** 

reference)

| Drug       | Median<br>Progression-<br>Free Survival<br>(PFS) | Overall<br>Response<br>Rate (ORR) | Indication               | Source(s) |
|------------|--------------------------------------------------|-----------------------------------|--------------------------|-----------|
| Crizotinib | 10.9 months (vs. chemotherapy)                   | 74%                               | First-line ALK+<br>NSCLC | [7]       |
| Ceritinib  | 16.6 months (vs. chemotherapy)                   | 72.7%                             | First-line ALK+<br>NSCLC | [8]       |
| Alectinib  | Not reached (vs. 11.1 months with crizotinib)    | 82.9%                             | First-line ALK+<br>NSCLC | [9]       |

# **Experimental Protocols**

This section outlines the general methodologies used in the preclinical evaluation of ALK-targeting PROTACs like **TD-004**.

## **Cell Culture and Reagents**



ALK-positive cancer cell lines such as SU-DHL-1 (anaplastic large-cell lymphoma) and H3122 (non-small cell lung cancer) are cultured under standard conditions. PROTAC compounds are typically dissolved in DMSO to create stock solutions.

### **Western Blotting for Protein Degradation**

To assess the extent of ALK protein degradation, cells are treated with varying concentrations of the PROTAC for different durations. Following treatment, cell lysates are prepared and subjected to SDS-PAGE and western blotting using antibodies specific for ALK and a loading control (e.g., GAPDH or  $\beta$ -actin). The intensity of the protein bands is quantified to determine the percentage of degradation relative to vehicle-treated controls.[10]

### **Cell Viability Assays**

The effect of PROTACs on cell proliferation is measured using assays such as MTT or CellTiter-Glo. Cells are seeded in 96-well plates and treated with a range of PROTAC concentrations for a specified period (e.g., 72 hours). The assay reagents are then added, and the absorbance or luminescence is measured to determine cell viability and calculate the IC50 value.[10]

### In Vivo Xenograft Studies

To evaluate antitumor efficacy in vivo, immunodeficient mice are subcutaneously implanted with human cancer cells (e.g., H3122). Once tumors reach a palpable size, mice are randomized into treatment and control groups. The PROTAC is administered (e.g., intraperitoneally) at a specified dose and schedule. Tumor volume and body weight are monitored regularly. At the end of the study, tumors may be excised for further analysis.[1]

# Visualizations Mechanism of Action of TD-004





Click to download full resolution via product page

Caption: Mechanism of TD-004-mediated degradation of ALK fusion protein.

## **General Experimental Workflow for PROTAC Evaluation**





Click to download full resolution via product page

Caption: A general workflow for the preclinical evaluation of PROTACs.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Induced protein degradation of anaplastic lymphoma kinase (ALK) by proteolysis targeting chimera (PROTAC) PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a PROTAC targeting ALK with in vivo activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of orally bioavailable ALK PROTACs based ceritinib against ALK positive cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. cancernetwork.com [cancernetwork.com]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Comparative Guide to TD-004: An Investigational ALK-Targeting PROTAC]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193785#td-004-results-replication]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com